molecular formula C7H12N4O2 B184783 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione CAS No. 4318-53-0

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B184783
CAS No.: 4318-53-0
M. Wt: 184.2 g/mol
InChI Key: AAGNSLIYEXHQKO-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl groups and a methylhydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 1,3-dimethyl-2,4(1H,3H)-pyrimidinedione with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods are designed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methylhydrazino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione can be compared with other similar compounds, such as:

    1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the methylhydrazino group, resulting in different chemical properties and applications.

    6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione: Lacks the methyl groups at positions 1 and 3, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-[amino(methyl)amino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-9-5(11(3)8)4-6(12)10(2)7(9)13/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGNSLIYEXHQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313077
Record name 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-53-0
Record name NSC266162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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